3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-ethoxycarbonyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7(12)5-4(6(10)11)3-8-9-5/h3H,2H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQPRMBAMGCNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Route via Ethyl Diazoacetate and Hydrazine
Step 1: Formation of Pyrazoline Intermediate
Ethyl diazoacetate reacts with hydrazine hydrate under controlled temperature conditions to form a pyrazoline intermediate. This step typically proceeds in an inert solvent such as ethanol or acetonitrile, at temperatures ranging from 0°C to room temperature to control the reaction rate and avoid side reactions.Step 2: Oxidation to Pyrazole
The pyrazoline intermediate is then oxidized using mild oxidizing agents such as hydrogen peroxide or potassium permanganate. This oxidation aromatizes the ring, yielding 3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid. The oxidation conditions are optimized to prevent over-oxidation or degradation of the ester and acid functionalities.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclocondensation | Ethyl diazoacetate, hydrazine hydrate | 0–25°C, ethanol or acetonitrile | Inert atmosphere recommended |
| Oxidation | Hydrogen peroxide or KMnO4 | Room temperature, aqueous or organic solvent | Controlled addition to avoid side reactions |
Esterification and Hydrolysis Route
An alternative preparation involves:
Starting from 1H-pyrazole-4-carboxylic acid, esterification with ethanol in the presence of thionyl chloride at low temperatures (0–20°C) for approximately 3 hours to yield ethyl pyrazole-4-carboxylate.
Subsequent functionalization at the 3-position to introduce the ethoxycarbonyl group can be achieved via reaction with ethyl diazoacetate or other suitable electrophilic reagents.
Hydrolysis of ester groups under mild alkaline conditions (e.g., sodium hydroxide in ethanol) to maintain ring integrity and avoid decarboxylation.
Example Protocol for Esterification:
| Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1H-pyrazole-4-carboxylic acid, ethanol, thionyl chloride | 0–20°C, 3 hours, stirring | 80% | ChemicalBook synthesis |
Industrial Production Considerations
Industrial-scale synthesis emphasizes:
Optimization of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Use of continuous flow reactors to enhance safety, reproducibility, and scalability.
Minimization of waste and energy consumption by selecting environmentally benign solvents and reagents.
Purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for further applications.
Analytical Characterization of the Compound
Characterization confirms the structure and purity of 3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid:
| Technique | Key Observations | Purpose |
|---|---|---|
| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Ester carbonyl carbon at ~162 ppm (¹³C); absence of carboxylic acid proton in ¹H due to exchange | Confirm regiochemistry and substituent positions |
| Infrared Spectroscopy (IR) | C=O stretch at ~1700 cm⁻¹ (ester), ~1704 cm⁻¹ (carboxylic acid) | Functional group identification |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at m/z 184.15 (Molecular weight) | Molecular mass confirmation |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation + Oxidation | Ethyl diazoacetate, hydrazine hydrate | 0–25°C, ethanol; oxidation with H2O2 or KMnO4 | Moderate to high | Direct pyrazole ring formation |
| Esterification + Functionalization | 1H-pyrazole-4-carboxylic acid, ethanol, thionyl chloride | 0–20°C, 3h; subsequent substitution at C3 | ~80 | Two-step process; requires careful hydrolysis |
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxycarbonyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
3-(Methoxycarbonyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-(Ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid: Similar structure with the positions of the ethoxycarbonyl and carboxylic acid groups swapped.
Uniqueness
3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Biological Activity
3-(Ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid (EPCMP) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
EPCMP possesses the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.178 g/mol. The compound features an ethoxycarbonyl group at the 3-position and a carboxylic acid functional group at the 4-position of the pyrazole ring. This structural uniqueness allows for various applications in medicinal and agricultural chemistry, particularly as a precursor for antifungal agents.
Antifungal and Antibacterial Properties
EPCMP has shown significant antifungal and antibacterial activities. Studies indicate that it effectively interacts with various biological targets, enhancing its efficacy against pathogens. Molecular docking studies reveal specific interactions between EPCMP and target proteins, contributing to its antimicrobial properties.
Table 1: Biological Activities of EPCMP
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antifungal | Effective against various fungal strains | |
| Antibacterial | Inhibitory effects on bacterial growth | |
| Anticancer | Potential activity in cancer cell lines |
The mechanism of action for EPCMP involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. This action is crucial for its biological effects, particularly in antimicrobial applications.
Synthesis Methods
Several synthesis methods have been reported for EPCMP, which include:
- Condensation Reactions : Utilizing ethyl esters and hydrazines.
- Refluxing Techniques : Involving carboxylic acids and appropriate catalysts.
- Molecular Modifications : Allowing the introduction of various substituents to enhance biological activity .
Study on Antifungal Activity
In a recent study, EPCMP was tested against several fungal strains, demonstrating significant growth inhibition. The compound was compared with established antifungals, showing comparable efficacy.
Antibacterial Efficacy Evaluation
Another study evaluated the antibacterial properties of EPCMP against Gram-positive and Gram-negative bacteria. Results indicated that EPCMP exhibited dose-dependent inhibition, highlighting its potential as a therapeutic agent in treating bacterial infections.
Future Directions
Research is ongoing to further explore the pharmacological potential of EPCMP. Future studies may focus on:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid and its derivatives?
- Methodological Answer : A widely used approach involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form the ester precursor, followed by basic hydrolysis to yield the carboxylic acid derivative . Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side products like decarboxylation intermediates. For instance, hydrolysis under mild alkaline conditions (e.g., NaOH/EtOH) preserves the pyrazole ring integrity. Alternative routes include triazenylpyrazole precursors reacting with azidosilanes and trifluoroacetic acid, enabling regioselective azide incorporation at the pyrazole C3 position .
Q. How is structural characterization of 3-(ethoxycarbonyl)-1H-pyrazole-4-carboxylic acid performed?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for confirming regiochemistry and substituent positions. For example, the ester carbonyl signal typically appears at δ ~162 ppm in ¹³C NMR, while the carboxylic acid proton is absent in ¹H NMR due to exchange broadening . IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, ~1704 cm⁻¹ for carboxylic acids) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M]+ at m/z 271.1065 for azido derivatives) .
Advanced Research Questions
Q. How can regioselectivity be controlled during pyrazole functionalization?
- Methodological Answer : Substituent electronic effects and directing groups influence regioselectivity. For example, electron-withdrawing groups (e.g., ethoxycarbonyl) at C4 direct electrophilic substitution to C5, while steric hindrance from benzyl groups at N1 can favor reactivity at C3 . Computational modeling (DFT) aids in predicting reactive sites by analyzing frontier molecular orbitals and charge distribution . Experimental validation via competitive reactions and HPLC-MS analysis of intermediates is recommended.
Q. What strategies optimize reaction yields in multi-step pyrazole syntheses?
- Methodological Answer : Key factors include:
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) effectively isolates intermediates .
- Reaction Monitoring : TLC with UV visualization tracks azide or ester conversions .
- Temperature Control : Low temperatures (0°C) suppress side reactions during azide coupling, while gradual warming to 50°C ensures complete conversion .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance cyclocondensation efficiency for ester precursors .
Q. How do structural modifications impact biological activity in pyrazole-4-carboxylic acid derivatives?
- Methodological Answer : Substituent positioning significantly affects bioactivity. For example:
- Antimicrobial Activity : A 3-azido group enhances interactions with bacterial enzymes, as shown in MIC assays against E. coli .
- Anti-inflammatory Potential : Methyl or benzyl groups at N1 improve solubility and binding to COX-2, validated via molecular docking and in vitro cyclooxygenase inhibition assays .
- Toxicity : Fluorinated derivatives (e.g., 3-(difluoromethyl)) require cytotoxicity screening (e.g., MTT assays on HEK-293 cells) due to potential metabolic instability .
Q. How are computational methods applied to study pyrazole derivatives?
- Methodological Answer :
- DFT Calculations : Predict vibrational spectra (IR), NMR chemical shifts, and HOMO-LUMO gaps to correlate with experimental data .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., pyrazole-carboxylic acids with aldose reductase) to guide drug design .
- ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and blood-brain barrier penetration for lead optimization .
Data Contradictions and Resolution
Q. Discrepancies in reported hydrolysis conditions for pyrazole esters: How to reconcile?
- Methodological Answer : Conflicting data on acidic vs. basic hydrolysis arise from ester stability. For acid-labile esters (e.g., tert-butyl), mild H₂SO₄/THF is effective, while NaOH/EtOH is preferred for ethyl esters to avoid decarboxylation . Validate via LC-MS to confirm product integrity and quantify byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
